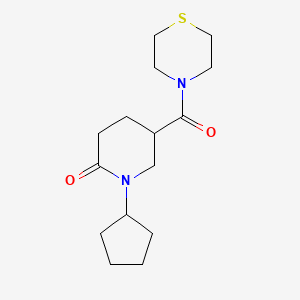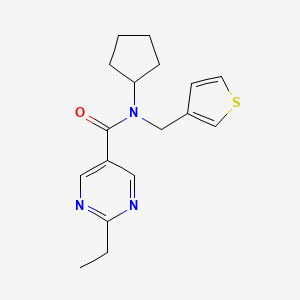![molecular formula C22H22N2O2 B3810341 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B3810341.png)
3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide
Vue d'ensemble
Description
3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as HMBA, is a synthetic compound that has been widely studied for its potential applications in cancer therapy. HMBA has been shown to induce differentiation in a variety of cancer cell lines, leading to decreased proliferation and increased sensitivity to chemotherapy.
Applications De Recherche Scientifique
3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce differentiation in a variety of cancer cell lines, including leukemia, breast cancer, and prostate cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased efficacy of these treatments.
Mécanisme D'action
The mechanism of action of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide is not fully understood, but it is thought to involve the activation of protein kinase C (PKC) and the induction of histone acetylation. PKC is a key regulator of cell differentiation and proliferation, and its activation by this compound leads to downstream signaling events that result in differentiation and decreased proliferation of cancer cells. Histone acetylation is a process that regulates gene expression, and this compound has been shown to induce histone acetylation in cancer cells, leading to changes in gene expression that promote differentiation.
Biochemical and Physiological Effects:
This compound has been shown to induce differentiation in cancer cells, leading to decreased proliferation and increased sensitivity to chemotherapy. It has also been shown to sensitize cancer cells to radiation therapy, leading to increased efficacy of this treatment. In addition, this compound has been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide is its ability to induce differentiation in a variety of cancer cell lines, making it a potentially useful tool for studying the mechanisms of differentiation and proliferation in cancer cells. However, one limitation is that this compound can be toxic to normal cells at high concentrations, making it difficult to use in vivo. In addition, this compound has been shown to have variable effects on different types of cancer cells, and its efficacy may depend on the specific cell line being studied.
Orientations Futures
There are several potential future directions for research on 3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-indol-3-yl)ethyl]benzamide. One area of interest is the development of novel derivatives of this compound that may have increased efficacy and decreased toxicity compared to the parent compound. Another area of interest is the study of the mechanisms underlying the variable effects of this compound on different types of cancer cells, which may lead to the development of personalized cancer therapies. Finally, the potential applications of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis warrant further investigation.
Propriétés
IUPAC Name |
3-(3-hydroxy-3-methylbut-1-ynyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-22(2,26)12-10-16-6-5-7-17(14-16)21(25)23-13-11-18-15-24-20-9-4-3-8-19(18)20/h3-9,14-15,24,26H,11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQGQMNGOJBRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)C(=O)NCCC2=CNC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methoxyethyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3810265.png)
![4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B3810267.png)
![N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3810272.png)

![3-{[3-(acetylamino)pyrrolidin-1-yl]methyl}-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3810276.png)
![(3S*,4R*)-1-[2-(2-hydroxyethoxy)benzyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3810280.png)
![1-(4-chlorophenyl)-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B3810291.png)
![6-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3810295.png)
![6-fluoro-N,N-dimethyl-2-[1-(3-methylpyridin-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide](/img/structure/B3810296.png)

![[1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B3810307.png)
![N-ethyl-2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B3810313.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3810318.png)
![N-benzyl-N-methyl-3-({[2-(4-morpholinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3810325.png)
